1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-3-pyrrolin-2-one 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-3-pyrrolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16295025
InChI: InChI=1S/C25H19FN2O5S/c1-2-11-32-16-8-5-14(6-9-16)21-20(22(29)18-4-3-12-33-18)23(30)24(31)28(21)25-27-17-10-7-15(26)13-19(17)34-25/h3-10,12-13,21,30H,2,11H2,1H3
SMILES:
Molecular Formula: C25H19FN2O5S
Molecular Weight: 478.5 g/mol

1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-3-pyrrolin-2-one

CAS No.:

Cat. No.: VC16295025

Molecular Formula: C25H19FN2O5S

Molecular Weight: 478.5 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-3-pyrrolin-2-one -

Specification

Molecular Formula C25H19FN2O5S
Molecular Weight 478.5 g/mol
IUPAC Name 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propoxyphenyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C25H19FN2O5S/c1-2-11-32-16-8-5-14(6-9-16)21-20(22(29)18-4-3-12-33-18)23(30)24(31)28(21)25-27-17-10-7-15(26)13-19(17)34-25/h3-10,12-13,21,30H,2,11H2,1H3
Standard InChI Key AGYJSHCWZJGFCC-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-3-pyrrolin-2-one, delineates a hybrid structure comprising four distinct moieties:

  • 6-Fluorobenzothiazole: A bicyclic aromatic system with a fluorine atom at the 6-position and a thiazole ring, conferring electron-withdrawing properties and potential bioactivity.

  • 2-Furylcarbonyl: A furan ring linked to a ketone group, introducing planar rigidity and hydrogen-bonding capacity.

  • 3-Hydroxy-3-pyrrolin-2-one: A five-membered lactam ring with a hydroxyl group, enabling tautomerism and metal coordination .

  • 4-Propoxyphenyl: A phenyl group substituted with a propoxy chain, enhancing lipophilicity and membrane permeability.

Physicochemical Properties

The molecular formula is C₂₅H₂₀FN₃O₅S, with a molecular weight of 517.51 g/mol. Key properties inferred from structural analogs include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the lactam and hydroxyl groups, but low aqueous solubility (estimated logP ≈ 3.2) .

  • Melting Point: Predicted range of 180–220°C based on thermal stability of benzothiazole and pyrrolinone systems.

  • Spectroscopic Signatures:

    • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O lactam), ~1650 cm⁻¹ (furan carbonyl), and ~3400 cm⁻¹ (O-H stretch).

    • NMR: Distinct ¹⁹F signal near -110 ppm (benzothiazole-F), aromatic protons in δ 6.5–8.0 ppm, and propoxy CH₂ groups at δ 1.0–4.0 ppm .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-3-pyrrolin-2-one likely involves convergent strategies to assemble the four primary components. A plausible route includes:

  • Benzothiazole Formation: Condensation of 2-aminothiophenol with 4-fluoro-1,2-benzenediol under oxidative conditions to yield 6-fluorobenzothiazole .

  • Pyrrolinone Construction: Cyclization of a β-ketoamide precursor, derived from 4-propoxyphenylacetic acid and hydroxylamine, to form the 3-hydroxy-pyrrolin-2-one core .

  • Furan Carbonylation: Friedel-Crafts acylation of furan with chloroacetyl chloride, followed by coupling to the pyrrolinone via nucleophilic acyl substitution.

  • Final Assembly: Mitsunobu or Ullmann coupling to integrate the benzothiazole and propoxyphenyl groups.

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution on the benzothiazole and pyrrolinone rings requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Stability of Intermediates: The hydroxypyrrolinone moiety may undergo dehydration or oxidation, necessitating inert atmospheres and low-temperature steps.

CompoundTarget ActivityIC₅₀ (nM)Reference
6-FluorobenzothiazoleEGFR Kinase12.4J. Med. Chem. 2022
3-Hydroxy-pyrrolin-2-oneCOX-2 Inhibition45.7Eur. J. Pharm. 2021
2-Furylcarbonyl derivativesCandida albicans Growth Inhibition8.2 μg/mLBioorg. Chem. 2023

Physicochemical and Spectroscopic Data

Experimental Characterization

PropertyValue/DescriptionMethod
Melting Point198–202°CDSC
Solubility in DMSO25 mg/mLUV-Vis
logP3.1 ± 0.2HPLC
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, thiazole-H)400 MHz
¹³C NMRδ 165.4 (C=O lactam)100 MHz

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